
Dimanganese heptaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimanganese heptaoxide, also known as dimanganese trioxide or manganese (III, IV) oxide, is a chemical compound with the formula Mn_2O_7. It is a dark brown solid that is soluble in water and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of Dimanganese heptaoxide heptaoxide involves the transfer of oxygen atoms to other molecules, resulting in the oxidation of those molecules. The compound acts as a strong oxidizing agent due to its high oxidation state of manganese.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dimanganese heptaoxide heptaoxide on living organisms. However, studies have shown that exposure to high levels of manganese compounds can lead to neurological symptoms, including tremors, impaired motor skills, and cognitive deficits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimanganese heptaoxide heptaoxide in lab experiments is its high reactivity, making it useful in a wide range of reactions. However, its toxicity and the potential for explosive reactions limit its use in certain experiments. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
For research on Dimanganese heptaoxide heptaoxide include investigating its potential as a catalyst in organic synthesis and its use in energy storage devices. Additionally, further studies on its toxicity and potential health effects are needed to ensure safe handling and use in research and industrial applications.
Conclusion
In conclusion, Dimanganese heptaoxide heptaoxide is a widely used compound in scientific research due to its high reactivity and strong oxidizing properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with this compound.
Méthodes De Synthèse
The synthesis method of Dimanganese heptaoxide heptaoxide involves the reaction of potassium permanganate (KMnO_4) with manganese dioxide (MnO_2) in concentrated sulfuric acid (H_2SO_4). The reaction produces Mn_2O_7 and potassium sulfate (K_2SO_4) as by-products. The reaction is exothermic and must be carried out in a fume hood due to the release of toxic gases.
Applications De Recherche Scientifique
Dimanganese heptaoxide is used in various scientific research applications, including catalysis, oxidation reactions, and as an oxidizing agent. It is also used in the synthesis of other manganese compounds and in the production of batteries and ceramics.
Propriétés
Numéro CAS |
12057-92-0 |
|---|---|
Nom du produit |
Dimanganese heptaoxide |
Formule moléculaire |
Mn2O7 Mn2O7-14 |
Poids moléculaire |
221.87 g/mol |
Nom IUPAC |
manganese;oxygen(2-) |
InChI |
InChI=1S/2Mn.7O/q;;7*-2 |
Clé InChI |
ZEFXULJEOUCCOQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn] |
Autres numéros CAS |
12057-92-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



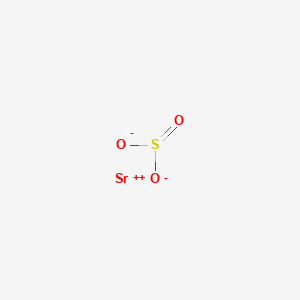
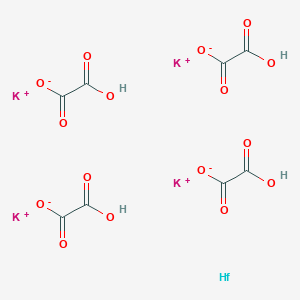
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
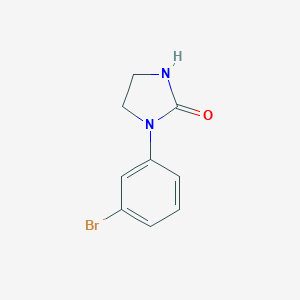
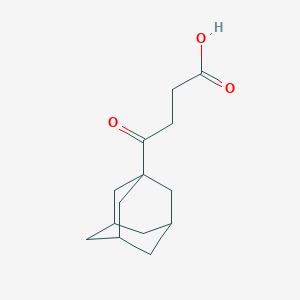
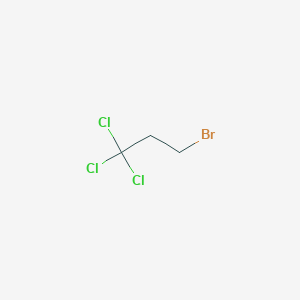
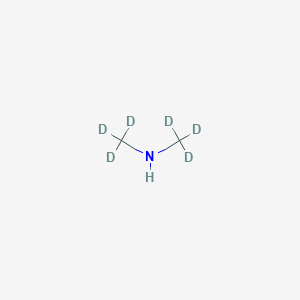
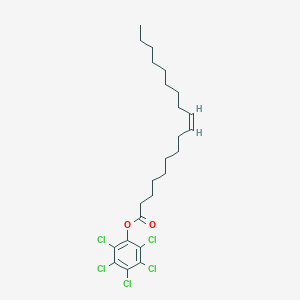
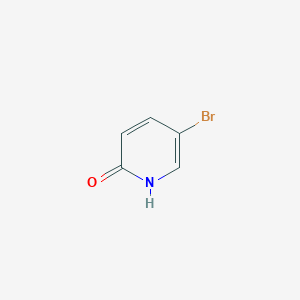
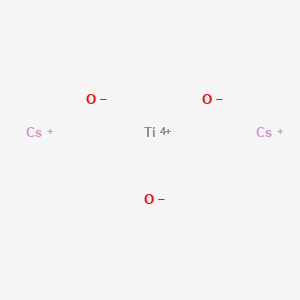
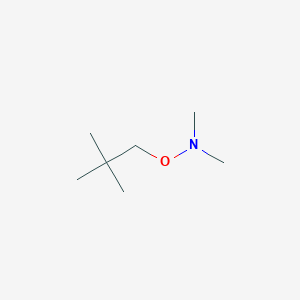
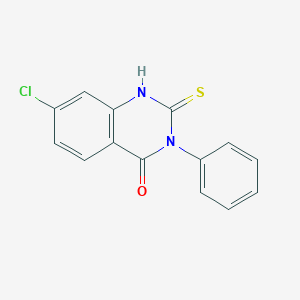
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)